molecular formula C6H10N4 B15209620 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole

1-Cyclopropyl-4-hydrazinyl-1H-pyrazole

Cat. No.: B15209620
M. Wt: 138.17 g/mol
InChI Key: WOEDAHHJPXXWJN-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at different positions. This compound is part of the pyrazole family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with cyclopropyl ketones under mild conditions. Another method includes the use of hydrazine monohydrochloride and cyclopropyl aldehydes, followed by in situ oxidation .

Industrial Production Methods: Industrial production often employs multi-step synthesis involving the condensation of cyclopropyl hydrazine with pyrazole intermediates. The process is optimized for high yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Various pyrazole derivatives.

    Reduction Products: Modified hydrazinyl pyrazoles.

    Substitution Products: N-arylpyrazoles.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-Cyclopropyl-4-nitro-1H-pyrazole
  • 1-Cyclopropyl-1H-pyrazole-4-carbaldehyde
  • 3-Cyclopropyl-1H-pyrazole

Comparison: 1-Cyclopropyl-4-hydrazinyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other cyclopropyl-pyrazole derivatives. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(1-cyclopropylpyrazol-4-yl)hydrazine

InChI

InChI=1S/C6H10N4/c7-9-5-3-8-10(4-5)6-1-2-6/h3-4,6,9H,1-2,7H2

InChI Key

WOEDAHHJPXXWJN-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(C=N2)NN

Origin of Product

United States

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